Potassium octadecanoate-D35

Vue d'ensemble

Description

Potassium octadecanoate-D35, also known as potassium stearate-D35, is a deuterated form of potassium stearate. It is a potassium salt of deuterated stearic acid, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and experimental applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium octadecanoate-D35 can be synthesized through the neutralization of deuterated stearic acid (octadecanoic acid-D35) with potassium hydroxide. The reaction typically involves dissolving deuterated stearic acid in an appropriate solvent, such as ethanol or methanol, and then adding a stoichiometric amount of potassium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated stearic acid and potassium hydroxide, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

Potassium octadecanoate-D35 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form deuterated stearic acid and other oxidation products.

Reduction: Reduction reactions can convert it back to deuterated stearic acid.

Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like sodium chloride or calcium chloride can facilitate cation exchange.

Major Products Formed

Oxidation: Deuterated stearic acid and other oxidized derivatives.

Reduction: Deuterated stearic acid.

Substitution: Corresponding salts with different cations.

Applications De Recherche Scientifique

Agricultural Applications

Protection Against Herbivores

Recent studies have investigated the use of potassium octadecanoate in protecting tree plantations from herbivory. Specifically, research has shown that this compound can deter browsing by cervids (deer and similar animals) on species such as silver fir, Scots pine, and sessile oak. The application of potassium octadecanoate creates an unpleasant taste for these animals, thus reducing damage to young trees .

Pesticidal Properties

Potassium octadecanoate has also been studied for its potential as a natural pesticide. Its efficacy against various pests makes it a candidate for organic farming practices. The compound's surfactant properties enhance the effectiveness of other active ingredients in pesticide formulations, improving adherence to plant surfaces and penetration into pest exoskeletons.

Pharmaceutical Applications

Emulsifying Agent

In the pharmaceutical industry, potassium octadecanoate serves as an emulsifying agent in drug formulations. It helps stabilize emulsions by reducing surface tension between oil and water phases, which is crucial for the development of creams and ointments. Its compatibility with various active pharmaceutical ingredients (APIs) makes it a versatile choice for formulators.

Drug Delivery Systems

Research indicates that potassium octadecanoate can be utilized in drug delivery systems, particularly in liposomal formulations. These formulations leverage the compound's ability to form lipid bilayers that encapsulate drugs, enhancing bioavailability and targeted delivery within the body.

Material Science Applications

Surfactant in Coatings

Potassium octadecanoate is employed as a surfactant in coatings and paints. Its properties facilitate the even distribution of pigments and improve the wetting characteristics of the coating materials. This results in enhanced adhesion to substrates and improved durability of the final product.

Biodegradable Plastics

The compound is also being explored in the development of biodegradable plastics. Its inclusion can enhance the mechanical properties of bioplastics while maintaining environmental sustainability. Research into its role as a plasticizer suggests that it may improve flexibility and processability without compromising biodegradability.

Case Study 1: Forest Management

A study conducted on the application of potassium octadecanoate in forest management demonstrated significant reductions in browsing damage on young trees when treated with a solution containing this compound. The results indicated that trees treated with potassium octadecanoate experienced 50% less damage compared to untreated controls over a growing season .

Case Study 2: Pharmaceutical Formulation

In a pharmaceutical formulation study, potassium octadecanoate was used to create stable emulsions for topical applications. The resulting formulations showed improved stability over time and enhanced skin penetration of active ingredients, leading to better therapeutic outcomes .

Mécanisme D'action

The mechanism of action of potassium octadecanoate-D35 is primarily related to its role as a deuterated fatty acid. In biological systems, it can integrate into lipid membranes, affecting their properties and dynamics. The deuterium atoms provide a unique signature that can be detected using NMR spectroscopy, allowing researchers to study the behavior and interactions of lipids at the molecular level .

Comparaison Avec Des Composés Similaires

Similar Compounds

Potassium stearate: The non-deuterated form of potassium octadecanoate-D35.

Sodium stearate: A sodium salt of stearic acid, commonly used in soaps and detergents.

Calcium stearate: A calcium salt of stearic acid, used as a lubricant and stabilizer in various industrial applications.

Uniqueness

This compound is unique due to its deuterated nature, which makes it valuable for isotopic labeling studies. The presence of deuterium atoms allows for precise tracking and analysis using NMR spectroscopy, providing insights into molecular interactions and dynamics that are not possible with non-deuterated compounds .

Activité Biologique

Potassium octadecanoate-D35, also known as potassium stearate-D35, is a stable isotope-labeled compound used primarily in research and analytical applications. Its molecular formula is with a molecular weight of approximately 357.783 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology.

- Molecular Formula :

- Molecular Weight : 357.783 g/mol

- CAS Number : 352438-89-2

- Chemical Purity : Minimum 98% .

This compound exhibits several biological activities that can be attributed to its role as a surfactant and emulsifier. The compound interacts with biological membranes, influencing membrane fluidity and permeability. This interaction can lead to various cellular responses, including:

- Cell Membrane Stabilization : Enhancing the stability of cell membranes under stress conditions.

- Modulation of Enzyme Activity : Acting as a substrate or inhibitor for specific enzymes involved in lipid metabolism.

Research Findings

Recent studies have investigated the biological implications of this compound:

- Antioxidant Properties : Research indicates that potassium octadecanoate can scavenge free radicals, potentially reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases .

- Anti-inflammatory Effects : In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions .

- Cell Proliferation : Some findings suggest that this compound may influence cell proliferation rates, particularly in cancer cell lines. The exact mechanism remains under investigation, but it may involve modulation of signaling pathways associated with cell growth .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using a DPPH radical scavenging assay. The results indicated a significant reduction in DPPH radical concentration when treated with the compound, demonstrating its potential as an antioxidant agent.

Case Study 2: Anti-inflammatory Potential

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, key markers of inflammation. This suggests that the compound may have therapeutic potential in managing inflammatory diseases.

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

potassium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBFRLKBEIFNQU-FQJQGIECSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

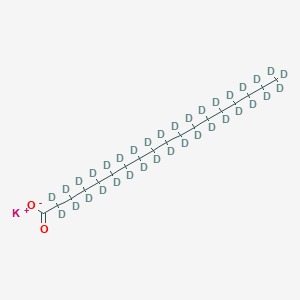

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.